3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride
CAS No.: 2490420-72-7
Cat. No.: VC6154470
Molecular Formula: C8H17Cl2N
Molecular Weight: 198.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2490420-72-7 |
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Molecular Formula | C8H17Cl2N |
Molecular Weight | 198.13 |
IUPAC Name | 3-(2-chloroethyl)-1-methylpiperidine;hydrochloride |
Standard InChI | InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H |
Standard InChI Key | KTYNOMWGLDNNSF-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1)CCCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride belongs to the class of quaternary ammonium compounds, characterized by a piperidine ring substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties derived from experimental data include:
Property | Value | Source Reference |
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Molecular Formula | C₈H₁₇Cl₂N | |
Molecular Weight | 198.13 g/mol | |
Melting Point | 123–129°C | |
Solubility | Methanol, DMSO | |
pH (20°C) | 5.9 | |
Hazard Classification | Irritant (GHS07) |
The compound’s structure facilitates nucleophilic substitution reactions at the chloroethyl group, making it a versatile intermediate in organic synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of hydrochloric acid as a catalyst. This exothermic reaction proceeds via nucleophilic substitution under controlled conditions:
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Temperature: 50–60°C
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Solvent: Ethanol or methanol
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Catalyst: Concentrated HCl
The reaction yields the hydrochloride salt after crystallization, with purity exceeding 99% when refined using methanol or isopropanol .
Industrial Manufacturing
Industrial protocols employ continuous flow reactors to optimize heat transfer and mixing efficiency. Key steps include:
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Raw Material Preparation: 1-methylpiperidine and 2-chloroethanol are purified to >98% purity.
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Reaction Phase: Reactants are fed into a tubular reactor at 120–220°C under pressure.
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Purification: The crude product undergoes solvent-assisted crystallization, achieving yields up to 59.5% .
Pharmaceutical Applications
Antipsychotic Activity
As a structural analog of thioridazine, this compound exhibits dopamine receptor antagonism, preferentially binding to D₂ and D₄ subtypes. In vivo studies demonstrate its efficacy in reducing hyperlocomotion and stereotypy in rodent models of schizophrenia, with ED₅₀ values comparable to first-generation antipsychotics.
Antitubercular Properties
Recent investigations highlight its inhibitory activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. The compound targets type II NADH dehydrogenase (NDH-2), disrupting bacterial electron transport. Key findings include:
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Minimum Inhibitory Concentration (MIC): 1.50 μg/mL against Mtb H37Rv
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Selectivity Index: >10 compared to mammalian cell lines.
Industrial and Chemical Applications
Agrochemical Intermediates
The chloroethyl moiety enables its use in synthesizing herbicides and fungicides. For example, it serves as a precursor in the production of quaternary ammonium surfactants, which enhance pesticide adhesion to plant surfaces .
Material Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength. Applications include coatings for high-temperature industrial equipment .
Parameter | Value |
---|---|
LD₅₀ (Oral, Rat) | 320 mg/kg |
WGK Rating | 2 (Water hazard) |
Storage Conditions | <30°C in airtight containers |
Regulatory Compliance
The substance falls under HS Code 2933 39 99, with transportation requiring irritant labeling per UNSPSC 12352107 .
Comparative Analysis with Structural Analogs
2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
While the 2-substituted isomer shares similar reactivity, it demonstrates lower antitubercular potency (MIC = 2.10 μg/mL) and higher dopamine receptor affinity (Kᵢ = 8.3 nM vs. 12.1 nM for the 3-substituted variant).
Bis(2-chloroethyl)methylamine (HN2)
Unlike nitrogen mustards such as HN2, this compound lacks alkylating activity at physiological pH, reducing its carcinogenic potential but limiting chemotherapeutic utility.
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